N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

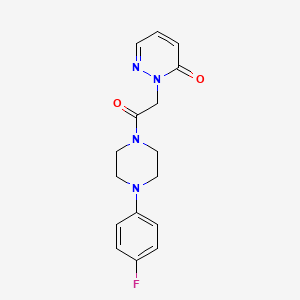

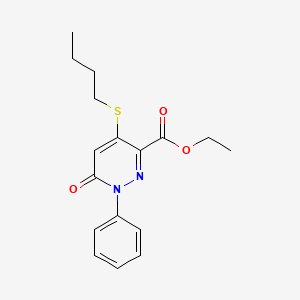

“N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide” is a chemical compound that contains a benzamide group, a thiophene group, and a hydroxy group. Benzamides are a class of compounds containing a benzene ring and an amide group. Thiophene is a five-membered heterocyclic compound with a sulfur atom. The hydroxy group (-OH) is a functional group consisting of a hydrogen atom covalently bonded to an oxygen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzoyl chloride with the corresponding amine to form the benzamide. The thiophene and hydroxy groups could be introduced through further reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a thiophene group, and a hydroxy group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the benzamide, thiophene, and hydroxy groups. For example, the hydroxy group could potentially undergo reactions such as esterification or oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxy group could potentially make the compound more polar and increase its solubility in water .Scientific Research Applications

Histone Deacetylase Inhibition and Anticancer Potential

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide and its derivatives have been studied for their potential as histone deacetylase (HDAC) inhibitors. These compounds exhibit inhibitory activity against HDAC enzymes, which is significant for cancer treatment strategies. For example, the thiophene substituted derivative showed potent antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines, inducing cell-cycle arrest at the G2 phase (Jiao et al., 2009). Another study indicated that a similar compound exhibited better HDAC inhibition activities than SAHA, a standard HDAC inhibitor, especially against breast cancer cells, suggesting potential as a therapeutic agent for human breast cancer (Feng et al., 2011).

Molecular Structure and Interaction Analysis

Research has also focused on understanding the molecular structure and intermolecular interactions of similar compounds. For instance, a study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a related compound, through single crystal X-ray diffraction and DFT calculations, provided insights into the impact of intermolecular interactions on molecular geometry. Such studies are crucial for the rational design of drugs and understanding their behavior at the molecular level (Karabulut et al., 2014).

Corrosion Inhibition

Another interesting application of similar compounds is in the field of corrosion inhibition. Methoxy-substituted phenylthienyl benzamidines, which share structural similarities, have been studied for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. Such compounds' ability to form protective layers on metal surfaces demonstrates their potential in industrial applications (Fouda et al., 2020).

Antimicrobial Activity and Docking Studies

Additionally, derivatives of this compound have been explored for their antimicrobial properties. For example, certain thiophene-substituted benzamides have been subjected to antimicrobial evaluation and molecular docking studies, providing valuable information for the development of new antimicrobial agents (Talupur et al., 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-22-15-6-3-5-14(17(15)23-2)18(21)19-10-8-13(9-11-20)16-7-4-12-24-16/h3-7,12-13,20H,8-11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMURETCSZWNQJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCCC(CCO)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-furyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B2814714.png)

![N-(4-ethoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2814716.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2814717.png)

![N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2814718.png)

![2-Methyl-3-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2814719.png)

![N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylacetamide](/img/structure/B2814723.png)

![4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2814726.png)